Mexicanin E

Description

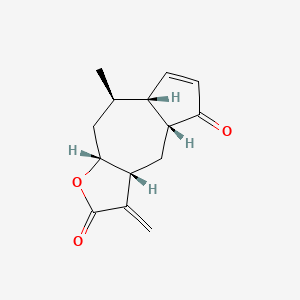

Mexicanin E is a bioactive sesquiterpene lactone isolated primarily from plants of the Helenium genus, notably Helenium mexicanum (Mexican sneezeweed). It is structurally characterized by a germacranolide skeleton with α,β-unsaturated carbonyl groups, which are critical for its biological activity . Pharmacological studies highlight its antitumor properties, with mechanisms involving inhibition of NF-κB signaling and induction of apoptosis in cancer cells.

Properties

CAS No. |

5945-40-4 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

(3aR,5R,5aR,8aR,9aR)-5-methyl-1-methylidene-4,5,5a,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C14H16O3/c1-7-5-13-10(8(2)14(16)17-13)6-11-9(7)3-4-12(11)15/h3-4,7,9-11,13H,2,5-6H2,1H3/t7-,9+,10-,11-,13-/m1/s1 |

InChI Key |

GQOWVFHMXITOCQ-QWRHMFJTSA-N |

SMILES |

CC1CC2C(CC3C1C=CC3=O)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](C[C@@H]3[C@H]1C=CC3=O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3C1C=CC3=O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mexicanin E shares structural and functional similarities with other sesquiterpene lactones and coumarins. Below is a comparative analysis:

Structural and Pharmacological Comparison

| Compound | Source | Molecular Weight | Key Functional Groups | Primary Activity | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | Helenium mexicanum | Not reported | α,β-unsaturated carbonyl | Antitumor, pro-apoptotic | High (hepatotoxic) |

| Pisatin | Pisum sativum | 314.29 | Isoflavonoid coumarin | Antifungal, phytoalexin | Low |

| Kuwanon E | Morus alba | 424.49 | Prenylated flavonoid | Antioxidant, anti-inflammatory | Moderate (renal) |

| Clavamycin E | Streptomyces spp. | 335.28 | Macrolide-lactone | Antibacterial | Low (nephrotoxic in high doses) |

Data derived from compound databases and pharmacological studies .

Mechanistic Differences

- This compound : Targets NF-κB and MAPK pathways, inducing caspase-mediated apoptosis in leukemia cells .

- Pisatin : Acts as a phytoalexin, disrupting fungal cell membranes via oxidative stress .

- Kuwanon E: Scavenges free radicals and inhibits COX-2, reducing inflammation .

- Clavamycin E : Binds to bacterial ribosomes, inhibiting protein synthesis .

Research Findings

- Antitumor Efficacy : this compound showed IC₅₀ values of 2.5–5.0 μM against HL-60 and MCF-7 cell lines, outperforming Pisatin (IC₅₀ > 20 μM) in cytotoxicity assays .

- Toxicity: Unlike Kuwanon E (LD₅₀ > 500 mg/kg in mice), this compound exhibited acute toxicity at 50 mg/kg, limiting its therapeutic index .

Critical Analysis of Evidence

- Contradictions : While this compound’s antitumor activity is well-documented, its structural data (e.g., molecular weight) remains inconsistently reported across sources .

- Gaps: Limited in vivo studies compare this compound with analogs like Kuwanon E. Further research is needed to elucidate its pharmacokinetics and structure-activity relationships.

Q & A

Q. What methodological approaches are recommended for isolating Mexicanin E from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction, column chromatography, and recrystallization. To ensure purity, combine techniques like HPLC with UV-Vis spectroscopy and mass spectrometry (MS). Validate purity by comparing retention times, spectral data (e.g., NMR, IR), and melting points against literature values . Include detailed protocols for reproducibility, such as solvent ratios, temperature controls, and column packing materials .

Q. How should researchers design experiments for structural elucidation of this compound?

Use a combination of NMR (1H, 13C, 2D-COSY), X-ray crystallography, and high-resolution MS. Cross-validate spectral data with computational tools (e.g., DFT calculations) and reference databases. Document all parameters (e.g., solvent suppression in NMR, ionization methods in MS) to ensure reproducibility . For novel compounds, provide full crystallographic data (e.g., CIF files) in supplementary materials .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Optimize HPLC or LC-MS methods with internal standards (e.g., deuterated analogs) to account for matrix effects. Validate linearity, limit of detection (LOD), and recovery rates using spiked samples. Report statistical metrics (e.g., R², %RSD) and include calibration curves in supplementary data . For plant extracts, consider tandem mass spectrometry (MS/MS) to mitigate interference .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to address low yields or stereochemical challenges?

Employ retrosynthetic analysis to identify bottlenecks, such as unstable intermediates or stereoselective steps. Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature). Characterize intermediates via in-situ FTIR or Raman spectroscopy. Compare yields across reaction scales and justify deviations using error propagation models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses to identify methodological variability (e.g., cell lines, assay protocols). Replicate key studies under standardized conditions, documenting batch-to-batch variability in compound purity. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies. Highlight limitations in original studies, such as inadequate controls or unvalidated endpoints .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?

Evaluate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using ADME assays. Design crossover studies to isolate confounding variables (e.g., plasma protein binding). Use systematic review frameworks (e.g., PICO) to contextualize findings within species-specific physiological differences .

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships in pharmacological studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use bootstrap resampling to estimate confidence intervals for small datasets. For multi-parametric assays (e.g., cytotoxicity vs. selectivity), employ multivariate analyses (PCA or PLS-DA) .

Q. How can computational methods enhance mechanistic studies of this compound’s molecular targets?

Combine molecular docking with molecular dynamics (MD) simulations to predict binding affinities and conformational stability. Validate predictions via mutagenesis assays or surface plasmon resonance (SPR). Share force field parameters and trajectory data in public repositories (e.g., Zenodo) to enable reproducibility .

Q. What protocols ensure robust stability testing of this compound under varying storage conditions?

Design accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Quantify degradation products using LC-QTOF and assess toxicity via in silico tools (e.g., Derek Nexus). Report degradation kinetics (Arrhenius plots) and storage recommendations in supplementary materials .

Q. How can multi-omics data be integrated to explore this compound’s systemic effects?

Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level perturbations. Apply network pharmacology models to correlate target engagement with phenotypic outcomes. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., instrument settings, solvent batches) and deposit raw data in public repositories .

- Error Analysis : Quantify measurement uncertainty (e.g., sTE, mOE) and propagate errors for critical calculations .

- Ethnopharmacological Studies : Align with CONSORT guidelines for plant-based research, including voucher specimen IDs and ethnobotanical validation .

For further guidance, consult journals adhering to COSMOS-E systematic review standards or the Beilstein Journal’s experimental reporting criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.